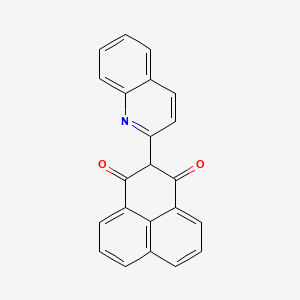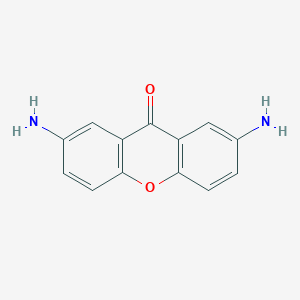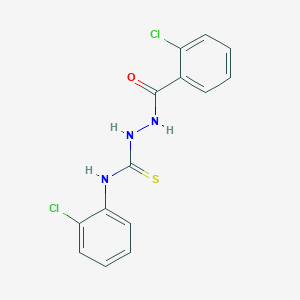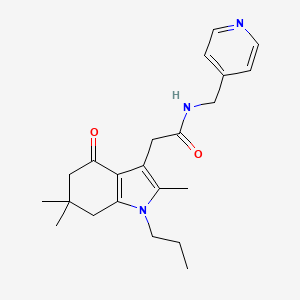
2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione, also known as QPD, is a heterocyclic compound that has gained attention in scientific research due to its unique chemical properties and potential applications. QPD is a derivative of phenalene-1,3(2H)-dione, which is a promising scaffold for the development of new drugs and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione as an anticancer agent involves the inhibition of topoisomerase II activity, which leads to DNA damage and cell death. 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione binds to the enzyme-DNA complex and stabilizes the cleavage complex, preventing the religation of DNA strands and causing DNA breaks.
Biochemical and Physiological Effects:
2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione-induced DNA damage leads to cell cycle arrest and apoptosis, which are important mechanisms for cancer treatment. 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has also been shown to have low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione in lab experiments is its high yield and purity through the Pd-catalyzed cross-coupling reaction. 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione can also be easily modified to introduce functional groups for specific applications. However, the synthesis of 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione through other methods may require harsh reaction conditions and result in low yields. Another limitation is the limited solubility of 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione in aqueous solutions, which may affect its bioavailability and efficacy in biological assays.
Direcciones Futuras
In the future, 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione could be further explored for its potential applications in drug delivery, imaging, and sensing. 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione-based materials could also be developed for environmental remediation and energy storage. In addition, the structure-activity relationship of 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione could be investigated to optimize its anticancer activity and selectivity.
Métodos De Síntesis
2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione can be synthesized through various methods, including the Pd-catalyzed cross-coupling reaction, the Friedel-Crafts reaction, and the oxidative cyclization reaction. Among these methods, the Pd-catalyzed cross-coupling reaction is the most efficient and widely used approach for the synthesis of 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including optoelectronics, materials science, and medicinal chemistry. In optoelectronics, 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for dye-sensitized solar cells. In materials science, 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has been used as a building block for the synthesis of functional materials, such as porous organic frameworks and metal-organic frameworks. In medicinal chemistry, 2-(2-quinolinyl)-1H-phenalene-1,3(2H)-dione has been investigated as a potential anticancer agent due to its ability to inhibit the activity of topoisomerase II, a crucial enzyme for DNA replication and transcription.
Propiedades
IUPAC Name |
2-quinolin-2-ylphenalene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO2/c24-21-15-8-3-6-14-7-4-9-16(19(14)15)22(25)20(21)18-12-11-13-5-1-2-10-17(13)23-18/h1-12,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHUOXSJKQAXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-benzyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5177391.png)

![(3-methoxypropyl){2-[2-(1-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B5177411.png)

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B5177419.png)

![2-[(3-bromobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5177438.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5177442.png)
![propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5177446.png)
![1-cyclopropyl-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5177447.png)
![(2R*,3R*)-3-(1H-imidazol-1-yl)-1'-(3-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5177451.png)

![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5177465.png)